(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanamine, also known as 3-FPM, is a novel psychoactive substance (NPS) that was first synthesized in the early 2000s and has recently become more widely available. It has been increasingly used as a research chemical in laboratory experiments and in clinical studies. 3-FPM is a fluorinated phenylpyrazole derivative that has a similar structure to other NPSs such as phenmetrazine and fenfluramine. It has a wide range of pharmacological effects and is known to have stimulant, anxiolytic, and hallucinogenic properties.
Scientific Research Applications
Alzheimer's Disease Treatment Research has indicated that derivatives of 1H-pyrazole, such as 3-aryl-1-phenyl-1H-pyrazole, have been studied for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, crucial targets in Alzheimer's disease management. The studies highlight the significance of structural modifications, like the introduction of fluoro groups, in enhancing the inhibitory effectiveness against these enzymes, suggesting that compounds related to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine could be explored further for Alzheimer's therapy (Kumar et al., 2013).
Synthetic Chemistry Advances In synthetic chemistry, compounds with a pyrazole core, including those related to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine, have been synthesized under various conditions. One study reports the ambient-temperature synthesis of novel N-pyrazolyl imines, showcasing the versatility and efficiency of synthesizing pyrazole derivatives, which are valuable in medicinal chemistry and material science (Becerra et al., 2021).
Antipsychotic Potential The antipsychotic potential of 1H-pyrazol derivatives has been explored, with studies revealing that certain compounds in this class do not interact with dopamine receptors, a common target for antipsychotic drugs. This suggests a novel mechanism of action, which could lead to the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Antimicrobial and Antifungal Activities Research into pyrazole derivatives has also identified antimicrobial and antifungal properties. Compounds synthesized from pyrazole scaffolds, similar to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine, have been tested against a variety of bacterial and fungal strains, demonstrating significant inhibitory activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
properties
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCVAHTLICTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.